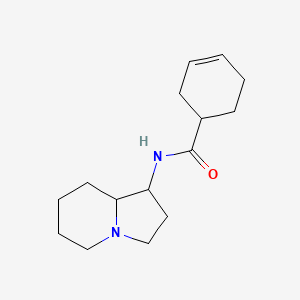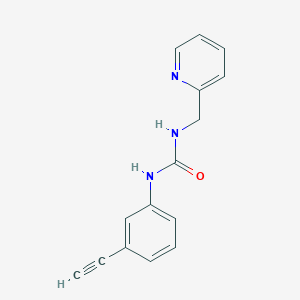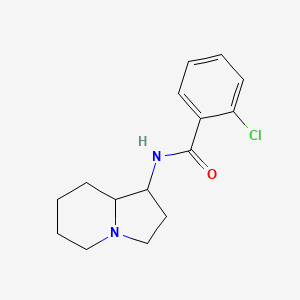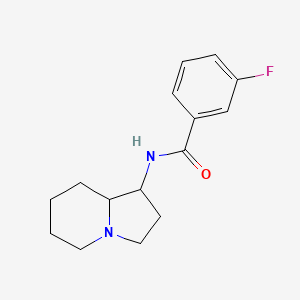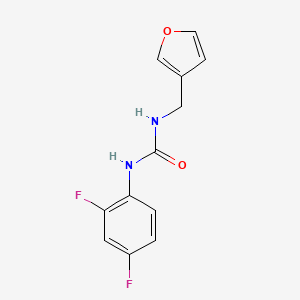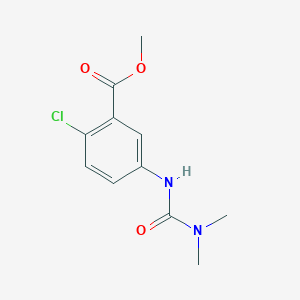
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, also known as OI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OI-1 belongs to the class of indolizidine alkaloids and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves its interaction with various targets in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the development of inflammation. By inhibiting COX-2, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can reduce inflammation in the body. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression. By inhibiting HDACs, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide can alter the expression of certain genes, leading to the inhibition of cancer cell growth. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV by targeting the viral helicase protein.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by altering gene expression. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been found to inhibit the replication of HCV, making it a potential candidate for the treatment of HCV infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively efficient synthesis method. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one of the limitations of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for further studies.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. One area of research could focus on the development of more efficient synthesis methods for N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide, which could increase the yield and availability of the compound. Another area of research could focus on the development of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide derivatives with improved therapeutic properties. Additionally, further studies could investigate the potential of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 4-bromo-1-butene in the presence of cesium carbonate and palladium acetate. The resulting product is then subjected to a series of reactions, including hydrogenation, cyclization, and deprotection, to obtain N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide. The overall yield of this process is around 25%, making it a relatively efficient method for synthesizing N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the development of inflammation and cancer. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide has also been found to inhibit the replication of the hepatitis C virus (HCV), making it a potential candidate for the treatment of HCV infection.
Eigenschaften
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-5-4-6-13(11-12)16(19)17-14-8-10-18-9-3-2-7-15(14)18/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFQGLMWLFZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

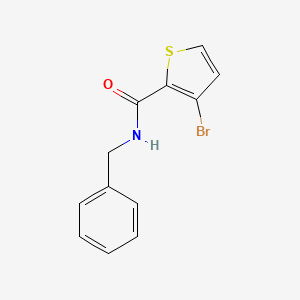
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)


